molecular formula C15H26O2 B12303297 (1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol

Cat. No.: B12303297
M. Wt: 238.37 g/mol
InChI Key: SUAPQGLGNKUSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol is a complex organic compound with a unique structure. This compound belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions typically include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C . Another method involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. The use of advanced chiral catalysts and optimized reaction conditions ensures high yield and purity of the product. The starting materials are usually inexpensive and readily available, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Ethers, esters

Mechanism of Action

The mechanism of action of (1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol is unique due to its specific arrangement of chiral centers and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAPQGLGNKUSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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